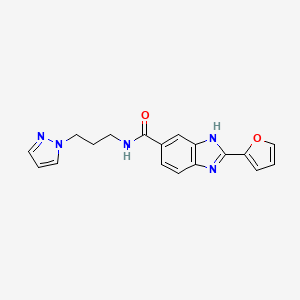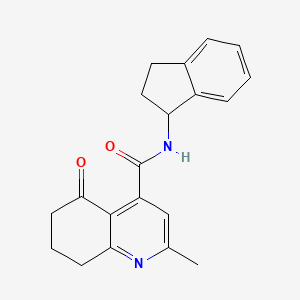![molecular formula C18H21N5O3S B7434484 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea](/img/structure/B7434484.png)
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea is a synthetic compound that has been studied extensively for its potential use in scientific research. This compound is also known as GSK-J4 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea involves the inhibition of the histone demethylase, JMJD3. This enzyme plays a key role in the regulation of gene expression by removing methyl groups from histones, which can activate or repress gene transcription. By inhibiting JMJD3, 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-6 and IL-1β, and to reduce the production of nitric oxide. This compound has also been found to have anti-tumor effects and has been studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea is its potency as an inhibitor of JMJD3. This makes it a useful tool for studying the role of this enzyme in gene regulation and for investigating potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could have even greater therapeutic potential. Another area of interest is the investigation of the anti-tumor effects of this compound, particularly in combination with other therapies. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea and to explore its potential use in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea involves several steps. First, 4-bromo-1H-indazole is reacted with 4-aminophenylurea to form 4-(1H-indazol-4-yl)phenylurea. This compound is then reacted with 3-chloropropyl methyl sulfone to form the final product, 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea.
Scientific Research Applications
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea has been studied extensively for its potential use in scientific research. It has been found to be a potent inhibitor of the histone demethylase, JMJD3, which plays a key role in the regulation of gene expression. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(4-indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-19-27(25,26)12-4-11-20-18(24)22-15-7-9-16(10-8-15)23-17-6-3-2-5-14(17)13-21-23/h2-3,5-10,13,19H,4,11-12H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKQKGXZYUDMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCNC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
![N-[3-fluoro-4-(morpholine-4-carbonyl)phenyl]-N'-methyl-N'-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxamide](/img/structure/B7434418.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)

![1-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B7434432.png)
![N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide](/img/structure/B7434439.png)
![methyl 4-[[5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434445.png)
![Methyl 4-[(1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7434451.png)
![[(3aS,6aR)-2-(3-fluoropyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7434456.png)
![Methyl 4-[[1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434457.png)

![(2,4-Difluoro-3-hydroxyphenyl)-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)methanone](/img/structure/B7434480.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B7434481.png)
![3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid](/img/structure/B7434488.png)